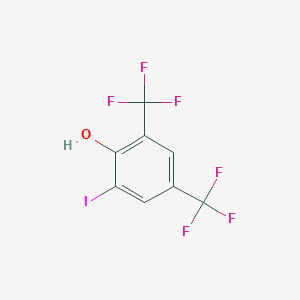

2-Iodo-4,6-bis(trifluoromethyl)phenol

Descripción general

Descripción

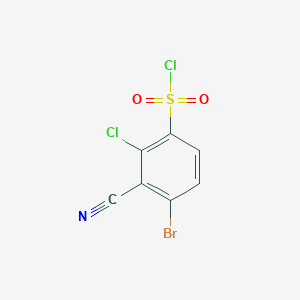

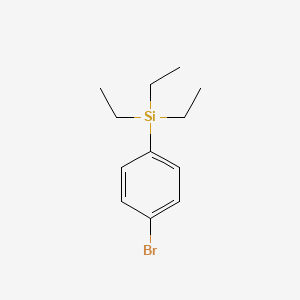

2-Iodo-4,6-bis(trifluoromethyl)phenol is a chemical compound with the CAS Number: 1805527-08-5 . It has a molecular weight of 356.01 . It is a solid substance and is used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H3F6IO/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(15)2-3/h1-2,16H . The InChI key is NWYWRWCWZMKUPR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 356.01 . The InChI code representing its molecular structure is 1S/C8H3F6IO/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(15)2-3/h1-2,16H .Aplicaciones Científicas De Investigación

Hydrogen Bonding and Molecular Geometry

Research by Kovács and Hargittai (1998) explored the hydrogen bonding in compounds similar to 2-Iodo-4,6-bis(trifluoromethyl)phenol, such as 2-trifluoromethylresorcinol and 2,6-bis(trifluoromethyl)phenol, through quantum chemical computations. Their study highlighted how hydrogen bonding influences molecular geometry, noting characteristic changes such as lengthening of the C–F bond involved in the interaction and shortening of the C–O bond Kovács & Hargittai, 1998.

Photoluminescence and Electroluminescence

Jing, Zhao, and Zheng (2017) conducted a study on the photoluminescence and electroluminescence properties of iridium(III) complexes with ligands related to this compound. Their research demonstrated the potential application of these complexes as efficient emitters in organic light-emitting diodes (OLEDs), highlighting the influence of ligand variations on emission properties Jing, Zhao, & Zheng, 2017.

Catalytic Applications

A study by Satyanarayana et al. (2011) on bis(μ-iodo)bis[(−)-sparteine]dicopper showcased its versatility as a catalyst for O-arylation and O-alkylation, potentially involving compounds similar to this compound. This catalytic process is significant for facilitating reactions under mild conditions, including less reactive aryl chlorides Satyanarayana et al., 2011.

Synthesis and Properties of Novel Polymers

Research by Shang et al. (2012) focused on the synthesis and properties of poly(aryl ether ketone/sulfone)s containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups. This study underscores the role of trifluoromethyl-substituted compounds in enhancing polymer properties, such as solubility, thermal stability, and dielectric constants Shang et al., 2012.

Advanced Material Applications

Another pertinent study by Ghaemy, Bazzar, and Berenjestanaki (2012) on the curing of DGEBA/ZnO nanocomposite with new fluorinated curing agents highlighted the potential of fluorinated compounds, akin to this compound, in improving material properties like water repellency and thermal stability Ghaemy, Bazzar, & Berenjestanaki, 2012.

Propiedades

IUPAC Name |

2-iodo-4,6-bis(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6IO/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(15)2-3/h1-2,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYWRWCWZMKUPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276117 | |

| Record name | Phenol, 2-iodo-4,6-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805527-08-5 | |

| Record name | Phenol, 2-iodo-4,6-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805527-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-iodo-4,6-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B3246862.png)

![1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride](/img/structure/B3246871.png)

![Thieno[3,2-b]pyridine-6-sulfonamide](/img/structure/B3246884.png)

![Carbamic acid, N-[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3246928.png)